molecular formula C15H18N4O3S B2860080 1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034249-75-5

1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No. B2860080
CAS RN: 2034249-75-5
M. Wt: 334.39
InChI Key: FVFFWCFJVSHKOL-UHFFFAOYSA-N
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Description

1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

  • Synthesis of Heterocycles : Sulfonyl-1,2,3-triazoles serve as convenient synthons for various heterocyclic compounds. They are stable precursors to metal-carbene complexes, facilitating the introduction of nitrogen atoms into heterocycles important in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

  • Antimicrobial Activity : Compounds with structures incorporating the 1,2,3-triazole moiety, similar to the query compound, have been evaluated for their antimicrobial activities. For example, some derivatives have shown moderate to high antibacterial and antifungal activities, indicating the potential of 1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole in developing new antimicrobial agents (Thirukovela et al., 2017).

  • Cancer Research : The broad application of azole compounds, including triazoles, in medicine and agriculture, raises concerns about environmental safety and human health due to their carcinogenic potential. Research into the mechanisms of azole-induced carcinogenesis, particularly involving cytochrome P450 enzymes, is crucial for evaluating the potential threat to human health (Lin, Chou, & Chen, 2014).

  • Cycloaddition Reactions : 1,2,3-Triazoles are key intermediates in cycloaddition reactions, which are pivotal in synthesizing diverse heterocyclic structures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, allows for the regioselective synthesis of 1,4-disubstituted triazoles, demonstrating the versatility of triazole-based compounds in organic synthesis (Yoo et al., 2007).

properties

IUPAC Name

1-(1-cyclopropylsulfonylazetidin-3-yl)-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,15-6-7-15)18-9-13(10-18)19-8-12(16-17-19)11-22-14-4-2-1-3-5-14/h1-5,8,13,15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFWCFJVSHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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